molecular formula C13H13ClFN B1341883 [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride CAS No. 518357-40-9

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride

Cat. No.: B1341883
CAS No.: 518357-40-9
M. Wt: 237.7 g/mol
InChI Key: IZUWYHXAARRMGW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride, systematically named (4-fluorophenyl)(phenyl)methanamine hydrochloride , is a fluorinated aromatic amine derivative. Its molecular formula is C₁₃H₁₃ClFN , with a molecular weight of 237.70 g/mol . The compound is characterized by a diphenylmethane backbone, where one phenyl group is substituted with a fluorine atom at the para-position, and the amine group is protonated as a hydrochloride salt.

Common synonyms include N-(4-fluorophenyl)-N-methylbenzenemethanamine hydrochloride and 4-fluorobenzhydrylamine hydrochloride . The crystalline solid exhibits moderate solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) but is insoluble in water. Key physicochemical properties are summarized below:

Property Value
CAS Number 49703-58-4
Molecular Formula C₁₃H₁₃ClFN
Melting Point Not reported
Boiling Point Not reported
Density 1.13±0.1 g/cm³ (predicted)
pKa 8.56±0.15 (predicted)

The hydrochloride salt enhances stability and solubility, making it preferable for synthetic applications.

Historical Development and Discovery

The compound emerged in the late 20th century as part of efforts to optimize fluorinated intermediates for pharmaceutical applications. Early synthetic routes involved reductive amination of 4-fluorobenzaldehyde derivatives with phenylmethylamine, followed by hydrochloride salt formation. A notable advancement was the adoption of "one-pot" synthesis methods, which streamlined the introduction of the benzyl protecting group and subsequent condensation reactions.

The discovery of its structural analogs, such as ezetimibe (a cholesterol-lowering agent), highlighted the pharmacological potential of fluorinated diphenylmethane amines. By the 2000s, this compound gained recognition as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug candidates.

Significance in Modern Chemical Research

This compound is pivotal in synthesizing calcium channel blockers (e.g., flunarizine) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Its fluorine atom enhances metabolic stability and binding affinity to biological targets, while the aromatic system facilitates π-π interactions with receptor sites.

Recent studies emphasize its role in developing:

  • Antidepressants : As a precursor to ligands targeting serotonin (5-HT) and dopamine (D2) receptors.
  • Anticancer agents : Piperazine derivatives of the compound show inhibitory activity against cancer cell lines.
  • Neuroprotective agents : Structural analogs modulate NMDA receptors, offering potential in neurodegenerative disease research.

The compound’s versatility is further demonstrated in materials science, where it serves as a monomer for fluorinated polymers with unique optical properties.

Properties

IUPAC Name

[4-(4-fluorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN.ClH/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUWYHXAARRMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518357-40-9
Record name [1,1′-Biphenyl]-4-methanamine, 4′-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518357-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination of 4-Fluorobenzaldehyde with Benzylamine

The most common and direct synthetic route involves the reductive amination of 4-fluorobenzaldehyde with benzylamine. This method proceeds as follows:

  • Step 1: Condensation of 4-fluorobenzaldehyde with benzylamine to form an imine intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using a mild reducing agent.

Typical reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride, which selectively reduce the imine without affecting other functional groups.

  • Step 3: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

This method is favored for its simplicity, relatively mild conditions, and good yields. It is scalable for industrial production, often optimized using continuous flow reactors to enhance consistency and purity.

Reduction of Fluorophenyl-Substituted Esters or Alcohols

Alternative methods involve the reduction of fluorophenyl-substituted esters or alcohol intermediates:

  • Reduction of esters to alcohols: Using reducing agents such as diisobutylaluminum hydride (DIBAL-H), lithium aluminum hydride, or sodium borohydride to convert esters to the corresponding alcohols.
  • Subsequent amination: The alcohol intermediates can then be converted to amines through reaction with methylsulfonyl methylamine under alkaline conditions.

This two-step approach is described in patent CN104817505A, which emphasizes:

  • Use of commercially available or easily prepared starting materials.
  • Reaction conditions such as molar ratios of reagents (e.g., 1:1-3 for alcohol to methylsulfonyl methylamine).
  • Temperature control (50–120 °C for the amination step).
  • Use of organic or mineral bases (e.g., triethylamine, sodium carbonate) to facilitate the reaction.
  • Advantages include lower cost, reduced byproduct formation, and suitability for large-scale industrial production.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Reductive amination of 4-fluorobenzaldehyde with benzylamine 4-fluorobenzaldehyde, benzylamine, NaBH(OAc)3 or NaCNBH3, HCl Room temperature to mild heating; reductive amination conditions Simple, high yield, scalable, mild conditions Requires careful handling of reducing agents
Reduction of ester to alcohol + amination Ester intermediate, DIBAL-H or LiAlH4, methylsulfonyl methylamine, base (e.g., triethylamine) Reduction at -10 to 30 °C; amination at 50–120 °C Lower cost, reduced byproducts, industrially applicable Multi-step, requires temperature control
Piperidine derivative synthesis (related) Tetrahydropyridine intermediates, formaldehyde, methylamine hydrochloride Heating, reflux, extraction, recrystallization Provides related fluorophenyl amines, useful for complex syntheses More complex, less direct for target compound

Detailed Research Findings and Notes

  • The reductive amination route is widely used due to its operational simplicity and the availability of starting materials. Sodium triacetoxyborohydride is preferred for its selectivity and mildness, minimizing side reactions.

  • The ester reduction and subsequent amination method, as detailed in CN104817505A, offers a cost-effective and environmentally friendlier alternative, with improved yields and easier post-reaction processing. The use of lower boiling solvents and mild bases reduces environmental impact and facilitates scale-up.

  • The fluorine substituent is introduced early in the synthesis to avoid loss during subsequent steps, as fluorinated intermediates are more expensive and sensitive.

  • Industrial processes optimize reaction parameters such as molar ratios, temperature, and solvent choice to maximize yield and purity while minimizing waste and cost.

  • Purification typically involves conversion to the hydrochloride salt, which improves stability and handling properties of the amine.

Chemical Reactions Analysis

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .

Scientific Research Applications

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Chlorinated Analogues
  • [4-(4-Chlorophenyl)phenyl]methylamine Hydrochloride
    • Molecular Formula : C₁₃H₁₂ClN·HCl
    • Molecular Weight : ~254.15 g/mol (estimated)
    • Key Differences : The fluorine atom is replaced with chlorine. Chlorine’s larger atomic size and higher molecular weight increase lipophilicity (logP) compared to fluorine. This may enhance membrane permeability but reduce solubility. The boiling point is reported as 382.2°C , likely higher than the fluorinated analogue due to chlorine’s polarizability.
Methyl-Substituted Analogues
  • [4-(4-Methylphenyl)phenyl]methylamine Hydrochloride Molecular Formula: C₁₄H₁₅N·HCl Molecular Weight: ~229.74 g/mol Key Differences: The fluorine is replaced with a methyl group. This compound (CAS MFCD02089428) is used in medicinal chemistry for structure-activity relationship (SAR) studies .
Dichlorinated Analogues
  • [4-(3,4-Dichlorophenyl)phenyl]methylamine Hydrochloride
    • Molecular Formula : C₁₃H₁₁Cl₂N·HCl
    • Molecular Weight : 288.6 g/mol
    • Key Differences : Two chlorine atoms enhance electron-withdrawing effects and lipophilicity. This may improve affinity for hydrophobic binding pockets but reduce metabolic stability .

Functional Group Variations

Ethylamine Chain Analogues
  • 2-[4-(4-Fluorophenyl)phenyl]ethylamine Hydrochloride
    • Molecular Formula : C₁₄H₁₄FN·HCl
    • Molecular Weight : ~251.73 g/mol
    • Key Differences : The methylamine group is replaced with ethylamine. The extended chain may increase flexibility and alter interactions with amine-binding receptors. Used in biochemical assays for dopamine regulation studies .
Heterocyclic Analogues
  • [3-(4-Fluorophenyl)isoxazol-5-yl]methylamine Hydrochloride
    • Molecular Formula : C₁₀H₉FN₂O·HCl
    • Molecular Weight : 226.63 g/mol
    • Key Differences : Incorporates an isoxazole ring, introducing hydrogen-bonding capabilities. Such heterocycles are common in CNS-targeting drugs due to enhanced bioavailability .

Pharmacological Activity

  • Sigma Receptor Modulation : Fluorophenyl derivatives, including the target compound, are implicated in sigma receptor interactions. Evidence suggests that fluorinated aromatic rings enhance selectivity for sigma-1 receptors, which modulate dopamine release in the striatum .
  • Comparison with Chlorinated Analogues : Chlorinated biphenylamines (e.g., [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride) may exhibit stronger inhibition of dopamine release due to higher lipophilicity but with reduced receptor specificity .

Physicochemical Properties

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Property
[4-(4-Fluorophenyl)phenyl]methylamine HCl F C₁₃H₁₂FN·HCl 237.70 N/A High solubility due to HCl salt
[4-(4-Chlorophenyl)phenyl]methylamine HCl Cl C₁₃H₁₂ClN·HCl ~254.15 382.2 Higher lipophilicity
[4-(4-Methylphenyl)phenyl]methylamine HCl CH₃ C₁₄H₁₅N·HCl ~229.74 N/A Increased steric bulk
[4-(3,4-Dichlorophenyl)phenyl]methylamine HCl Cl, Cl C₁₃H₁₁Cl₂N·HCl 288.60 N/A Enhanced electron withdrawal

Biological Activity

[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Name : this compound
  • CAS Number : 518357-40-9
  • Molecular Formula : C13H12ClF
  • Molecular Weight : 229.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.
  • Receptor Binding : It interacts with various receptors, potentially modulating their activity and influencing physiological responses.
MechanismDescription
Enzyme InhibitionInhibits specific enzymes involved in metabolism
Receptor BindingModulates receptor activity
Signaling PathwaysInterferes with cellular signaling pathways

1. Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have demonstrated its ability to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. The compound's inhibitory effects on TYR were quantified with an IC50 value indicating its potency.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, showcasing potential therapeutic applications in oxidative stress-related conditions.

3. Therapeutic Potential

Research suggests that this compound may possess therapeutic effects against various diseases due to its ability to modulate enzyme activity and receptor interactions. Its potential applications include:

  • Anti-inflammatory Agents : The compound may be explored for its anti-inflammatory properties.
  • Anticancer Research : Given its enzyme inhibition capabilities, it is being investigated for potential anticancer applications.

Case Studies and Research Findings

A notable study evaluated the compound's effects on cell viability and tyrosinase activity using B16F10 melanoma cells. The findings indicated that the compound did not exhibit cytotoxic effects at concentrations up to 25 μM, while effectively inhibiting tyrosinase activity.

Table 2: Biological Activity Data

CompoundIC50 (μM)Antioxidant Activity (EC50 μM)
This compound3.89.0
Control (Standard)--

Comparison with Similar Compounds

Similar compounds such as [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride and [4-(4-Bromophenyl)phenyl]methylamine hydrochloride have been analyzed for comparative biological activity. These compounds share structural similarities but differ in substituents, which influence their reactivity and biological profiles.

Table 3: Comparison of Similar Compounds

CompoundIC50 (μM)Notable Activity
[4-(4-Fluorophenyl)phenyl]methylamine HCl3.8Strong TYR inhibitor
[4-(4-Chlorophenyl)phenyl]methylamine HCl5.0Moderate TYR inhibitor
[4-(4-Bromophenyl)phenyl]methylamine HCl6.5Weaker TYR inhibitor

Q & A

Q. What synthetic routes are commonly employed for preparing [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride, and what are their critical optimization parameters?

  • Methodological Answer: The compound is typically synthesized via reductive amination or Suzuki-Miyaura cross-coupling. For reductive amination, 4-(4-fluorophenyl)benzaldehyde is reacted with methylamine under hydrogenation conditions (e.g., Pd/C catalyst, H₂ gas). Critical parameters include reaction temperature (optimized at 50–60°C), pH control (neutral to slightly basic), and purification via recrystallization using ethanol/water mixtures . For Suzuki coupling, 4-bromophenylmethylamine is reacted with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and fluorine integration. For example, the ¹⁹F NMR peak at ~-115 ppm indicates para-fluorine substitution .
  • HPLC-UV/MS : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time ~8.2 min (λ = 254 nm). MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 216.1 .
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~21.9%) to confirm hydrochloride salt formation .

Q. What are the key considerations for ensuring the compound’s stability during long-term storage?

  • Methodological Answer: Store at -20°C in amber vials under inert gas (argon/nitrogen). Avoid aqueous solutions (hydrolysis risk); use anhydrous DMSO or ethanol for stock solutions. Monitor stability via monthly HPLC analysis (degradants <2%) .

Advanced Research Questions

Q. How can researchers resolve contradictory IC₅₀ values reported for this compound in kinase inhibition assays?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:
  • ATP-Kinase Binding Assays : Maintain [ATP] at Km values (e.g., 10 µM for p38 MAPK) .
  • Orthogonal Methods : Compare results with SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., phospho-antibody Western blots) .
  • Positive Controls : Include reference inhibitors (e.g., SB 203580 for p38 MAPK) to calibrate assay sensitivity .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical models?

  • Methodological Answer:
  • Radiolabeled Tracers : Synthesize [¹⁴C]-labeled derivatives to track metabolites via LC-MS/MS .
  • In Vitro Models : Incubate with hepatocytes or liver microsomes (human/rodent) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Computational Prediction : Use software like MetaSite to simulate CYP450-mediated transformations .

Q. How does the introduction of electron-withdrawing groups on the fluorophenyl ring influence biological activity in SAR studies?

  • Methodological Answer:
  • Synthetic Modifications : Introduce substituents (e.g., -Cl, -CF₃) via electrophilic aromatic substitution. Purify analogs using flash chromatography (hexane/EtOAc) .
  • Activity Profiling : Test analogs against target receptors (e.g., serotonin transporters) to assess potency shifts. For example, -CF₃ substitution may enhance binding affinity by 3–5-fold due to hydrophobic interactions .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to visualize interactions with receptor active sites .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer:
  • Solubility Screening : Use standardized shake-flask methods (USP/Ph. Eur.) in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol, chloroform). For example, solubility in DMSO is ~50 mg/mL, while in water it is <1 mg/mL .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions, which may falsely indicate low solubility .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
  • Exposure Monitoring : Regular air sampling (OSHA ID-164) to ensure airborne concentrations remain below 1 mg/m³ .

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